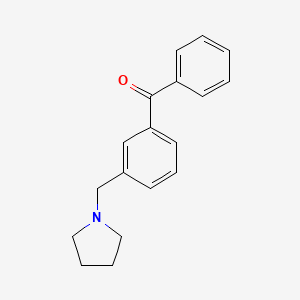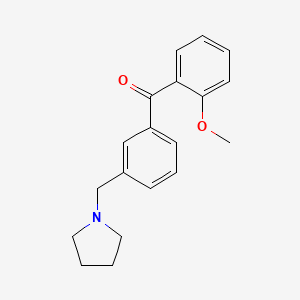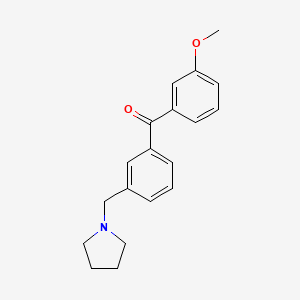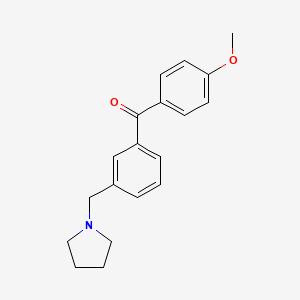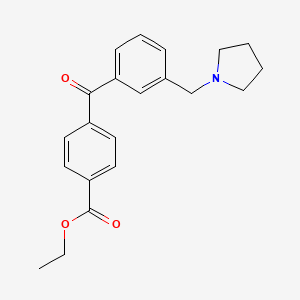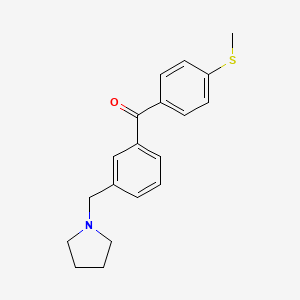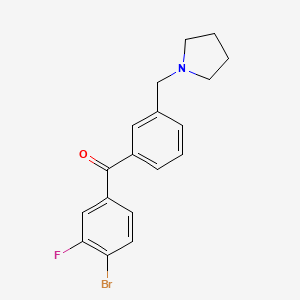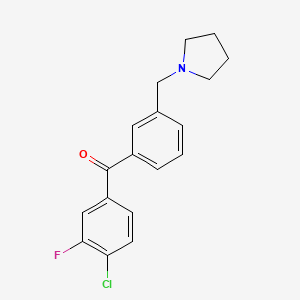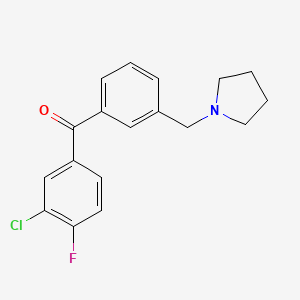
7-(4-Ethoxyphenyl)-7-oxoheptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-Ethoxyphenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a 4-ethoxyphenyl group attached at the seventh position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-7-oxoheptanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and heptanoic acid.
Condensation Reaction: The 4-ethoxybenzaldehyde undergoes a condensation reaction with heptanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate product.
Oxidation: The intermediate product is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reaction mixture is stirred and heated to the desired temperature.
Continuous Flow Reactors: These are employed for large-scale production, allowing for continuous feeding of reactants and removal of products, thus improving efficiency and scalability.
化学反应分析
Types of Reactions
7-(4-Ethoxyphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for converting the ethoxy group to a halide, followed by nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl-heptanoic acids
科学研究应用
7-(4-Ethoxyphenyl)-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 7-(4-ethoxyphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
Gene Expression Modulation: It may influence the expression of certain genes, thereby affecting protein synthesis and cellular activities.
相似化合物的比较
Similar Compounds
7-(4-Methoxyphenyl)-7-oxoheptanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
7-(4-Hydroxyphenyl)-7-oxoheptanoic acid: Contains a hydroxy group instead of an ethoxy group.
7-(4-Chlorophenyl)-7-oxoheptanoic acid: Features a chlorine atom in place of the ethoxy group.
Uniqueness
7-(4-Ethoxyphenyl)-7-oxoheptanoic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
7-(4-ethoxyphenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-19-13-10-8-12(9-11-13)14(16)6-4-3-5-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMIVRGEMAKQDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645439 |
Source


|
| Record name | 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-69-0 |
Source


|
| Record name | 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate](/img/structure/B1325668.png)
![Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1325670.png)
![Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1325671.png)
